

# Application Notes and Protocols for [11C]LY2795050 PET Imaging in Nonhuman Primates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY2795050 |           |
| Cat. No.:            | B608718   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of [11C]LY2795050 as a selective antagonist radiotracer for imaging kappa opioid receptors (KOR) in nonhuman primates using positron emission tomography (PET).

### Introduction

[11C]LY2795050 is a potent and selective antagonist for the kappa opioid receptor (KOR), which is implicated in a variety of neuropsychiatric disorders, including depression, anxiety, and substance abuse.[1][2] PET imaging with [11C]LY2795050 allows for the in vivo quantification and assessment of KOR distribution and occupancy in the brain.[2][3] This technology is a valuable tool for understanding the role of KOR in disease pathophysiology and for the development of novel therapeutics targeting this system.

# **Quantitative Data Summary**

The following tables summarize key quantitative data related to the characteristics and performance of [11C]LY2795050 for PET imaging in nonhuman primates.

Table 1: In Vitro and In Vivo Receptor Binding Characteristics of LY2795050



| Parameter                              | Receptor                       | Value          | Species        | Reference |
|----------------------------------------|--------------------------------|----------------|----------------|-----------|
| Binding Affinity<br>(Ki)               | Kappa Opioid<br>Receptor (KOR) | 0.72 nM        | Human (cloned) | [4][5][6] |
| Mu Opioid<br>Receptor (MOR)            | 25.8 nM                        | Human (cloned) | [4][6]         |           |
| Delta Opioid<br>Receptor (DOR)         | 153 nM                         | Human (cloned) | [6]            | _         |
| In Vitro<br>Selectivity                | KOR / MOR                      | ~36:1          | Human (cloned) | [4][6]    |
| In Vivo<br>Selectivity (ED50<br>ratio) | MOR / KOR                      | 7.6            | Rhesus Monkey  | [4]       |
| ED50 at KOR                            | -                              | 15.6 μg/kg     | Rhesus Monkey  | [4]       |
| ED50 at MOR                            | -                              | 119 μg/kg      | Rhesus Monkey  | [4]       |

Table 2: Radiosynthesis Performance of [11C]LY2795050



| Synthesis<br>Method                               | Radiochemi<br>cal Yield<br>(non-decay<br>corrected) | Radiochemi<br>cal Purity | Molar Activity / Specific Activity | Total<br>Synthesis<br>Time | Reference |
|---------------------------------------------------|-----------------------------------------------------|--------------------------|------------------------------------|----------------------------|-----------|
| Copper-<br>mediated<br>Cyanation of<br>BPin ester | 6 ± 1%                                              | >99%                     | >900 mCi/<br>μmol                  | ~45 min                    | [3]       |
| Palladium-<br>mediated<br>Radiocyanati<br>on      | 21 ± 16%                                            | 92%                      | 2075 ± 1063<br>mCi/μmol            | ~41 min                    | [1]       |
| Palladium-<br>mediated<br>Radiocarbony<br>lation  | 3 ± 1%                                              | 99%                      | 1870 ± 133<br>mCi/μmol             | ~48 min                    | [1]       |
| Automated Pd-catalyzed Cyanation (TRASIS AIO)     | 28% (decay<br>corrected)                            | >99%                     | ~2600 mCi/<br>µmol                 | ~40 min                    | [7]       |
| Palladium-<br>catalyzed<br>Cyanation              | 12%                                                 | >99%                     | -                                  | -                          | [2][8]    |

Table 3: Pharmacokinetic Properties of [11C]LY2795050 in Rhesus Monkeys



| Parameter                    | Value                                     | Time Post-Injection | Reference |
|------------------------------|-------------------------------------------|---------------------|-----------|
| Parent Compound in<br>Plasma | ~40%                                      | 30 minutes          | [2][8][9] |
| Peak Brain Uptake<br>(SUV)   | ~3.5 - 4.5                                | < 20 minutes        | [3][9]    |
| Regional Brain Distribution  | Striatum > Cortex ~ Thalamus > Cerebellum | -                   | [3]       |

# Experimental Protocols Radiosynthesis of [11C]LY2795050

Several methods for the radiosynthesis of [11C]LY2795050 have been reported. An example of an automated synthesis using a copper-mediated cyanation reaction is described below.[3]

#### Precursors and Reagents:

- Arylpinacolboronate (BPin) precursor
- [11C]Hydrogen Cyanide ([11C]HCN)
- Copper(II) trifluoromethanesulfonate (Cu(OTf)2)
- 30% Hydrogen Peroxide (H2O2)
- 5.0 M Sodium Hydroxide (NaOH)
- Acetic Acid
- Acetonitrile (MeCN)
- Water (H2O)
- Ammonium Acetate (NH4OAc)



C18 Sep-Pak cartridge

#### Automated Synthesis Procedure:

- [11C]HCN Trapping: [11C]HCN is trapped in a reaction vessel.
- Cyanation Reaction: Cu(OTf)2 (4 equivalents) and the BPin precursor (1 equivalent) are added to the reaction vessel. The mixture is heated at 100 °C for 5 minutes to form the cyano intermediate.[3]
- Hydrolysis: The intermediate is hydrolyzed by adding 0.2 mL of 30% H2O2 and 0.2 mL of 5.0
   M NaOH and heating at 80 °C for 5 minutes.[3]
- Purification: The reaction mixture is diluted with 0.4 mL of acetic acid and purified by semipreparative HPLC.[3]
- Formulation: The collected fraction containing [11C]LY2795050 is reformulated using a C18 solid-phase extraction cartridge to provide the final injectable dose.[3]

## **Nonhuman Primate Preparation and PET Imaging**

#### **Animal Preparation:**

- Fasting: Rhesus monkeys are fasted for at least 12 hours prior to the PET scan.[10]
- Anesthesia: Anesthesia is induced with an intramuscular injection of ketamine (e.g., 4 mg/kg) and dexmedetomidine (e.g., 0.05 mg/kg).[10]
- Intubation and Maintenance: The animal is intubated, and anesthesia is maintained with isoflurane (e.g., 0.75-2%) in oxygen.[10]
- Catheterization: A percutaneous catheter is placed for intravenous injection of the radiotracer and any blocking agents.[10]
- Monitoring: Vital signs, including blood pressure, pulse oximetry, and EKG, are continuously
  monitored throughout the procedure. Body temperature is maintained using a warming pad.
  [10]



#### PET Scan Acquisition:

- Scanner: Imaging is performed on a high-resolution PET scanner (e.g., Focus-220).[2][9]
- Positioning and Attenuation Correction: A low-dose CT scan is performed for animal positioning and attenuation correction.[11]
- Radiotracer Injection: A bolus of [11C]LY2795050 is administered intravenously.
- Dynamic Scan: A dynamic PET scan is acquired for 90-120 minutes.
- Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the arterial input function.[2][9]
- Blocking Studies (for specificity confirmation): To confirm the specificity of [11C]LY2795050 binding to KOR, a baseline scan is followed by a second scan after administration of a blocking agent. This can be a non-selective opioid antagonist like naloxone (e.g., 1 mg/kg, IV) or a selective KOR antagonist.[2][8]

# **Data Analysis**

- Image Reconstruction: PET images are reconstructed using appropriate algorithms (e.g., ordered subsets expectation maximization).[10]
- Region of Interest (ROI) Definition: ROIs are delineated on co-registered magnetic resonance (MR) images for various brain regions.
- Time-Activity Curve (TAC) Generation: TACs are generated for each ROI.
- Kinetic Modeling: Binding parameters, such as the total distribution volume (VT), are
  determined using kinetic modeling with the arterial input function.[2][9] The two-tissue
  compartment model has been found to be suitable for analyzing [11C]LY2795050 data.[5]

# Visualizations Kappa Opioid Receptor (KOR) Signaling Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Strategies for the Production of [11C]LY2795050 for Clinical Use PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the in vivo selectivity of a new κ-opioid receptor antagonist PET tracer
   11C-LY2795050 in the rhesus monkey PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]LY2795050 in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Total-body imaging of mu-opioid receptors with [11C]carfentanil in non-human primates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for [11C]LY2795050 PET Imaging in Nonhuman Primates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608718#11c-ly2795050-pet-imaging-protocol-in-nonhuman-primates]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com